C24H18FN3O4

HIV-1 reverse transcriptase NNRTI binding pocket X-ray crystallography

The compound with molecular formula C24H18FN3O4 is the non-nucleoside reverse transcriptase inhibitor (NNRTI) designated JLJ655, systematically named 7-(2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)phenoxy)-5-fluoro-8-methyl-2-naphthonitrile. It belongs to the catechol diether class of 2-naphthyl phenyl ether NNRTIs, a series developed to overcome pharmacological liabilities of first-generation agents including poor solubility and susceptibility to resistance mutations in HIV-1 reverse transcriptase (RT).

Molecular Formula C24H18FN3O4
Molecular Weight 431.4 g/mol
Cat. No. B12632922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24H18FN3O4
Molecular FormulaC24H18FN3O4
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC=NN4C(C3C2=O)C(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C24H18FN3O4/c1-13(29)14-6-10-17(11-7-14)27-23(31)19-18-3-2-12-26-28(18)21(20(19)24(27)32)22(30)15-4-8-16(25)9-5-15/h2-12,18-21H,1H3/t18-,19-,20-,21+/m1/s1
InChIKeyMNXUUXAJHDZGSX-NCYKPQTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C24H18FN3O4 (JLJ655) Procurement Guide: A Structurally Validated 2-Naphthyl Phenyl Ether NNRTI for HIV-1 Reverse Transcriptase Research


The compound with molecular formula C24H18FN3O4 is the non-nucleoside reverse transcriptase inhibitor (NNRTI) designated JLJ655, systematically named 7-(2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)phenoxy)-5-fluoro-8-methyl-2-naphthonitrile [1]. It belongs to the catechol diether class of 2-naphthyl phenyl ether NNRTIs, a series developed to overcome pharmacological liabilities of first-generation agents including poor solubility and susceptibility to resistance mutations in HIV-1 reverse transcriptase (RT) [2]. The compound has been co-crystallized with wild-type HIV-1 RT (PDB: 6X4B) at 2.5 Å resolution, providing atomic-level validation of its binding mode [1]. Its molecular weight is 431.4 g/mol with a computed XLogP3-AA of 1.7 [3].

WorkflowStructurally validated NNRTI probe for HIV-1 RT crystallography and binding-site studies
Selection2-naphthyl phenyl ether class designed for resistance mutation profiling (Y181C, K103N)
ContextPDB 6X4B co-crystal structure at 2.50 Å supports computational modeling and SAR exploration

Why C24H18FN3O4 (JLJ655) Cannot Be Substituted with Generic NNRTIs or Unsubstituted 2-Naphthyl Phenyl Ether Analogs


NNRTIs bind to an allosteric hydrophobic pocket in HIV-1 RT, and subtle atomic changes in the ligand can drastically alter potency against clinically prevalent drug-resistance mutations such as Y181C and K103N [1]. Within the 2-naphthyl phenyl ether series itself, the specific pattern of substituents on the naphthonitrile core dictates the compound's ability to maintain contact with the invariant Trp229 residue, a key determinant of resilience against the Y181C mutation [2]. Consequently, switching from JLJ655 to its unsubstituted parent analog JLJ649 (which lacks the 5-fluoro and 8-methyl groups) or to alternative substitution patterns (e.g., JLJ658) alters the ligand's conformational landscape and binding-site contacts, as evidenced by distinct X-ray crystallographic binding modes across the series [2]. Interchange without quantitative binding and resistance-profiling data is therefore not scientifically justifiable.

Target (JLJ655)
5-fluoro-8-methyl naphthonitrile; unsubstituted phenoxy linker
Risk: Unsubstituted Parent (JLJ649)
Lacks fluoro/methyl groups required for Trp229 interaction; Y181C resilience may be compromised
Binding pose may not reproduce resistance-sparing contacts
Target (JLJ655)
Fluorine on naphthyl C5; mono-methyl at C8; MW 431.4
Risk: Close Analog (JLJ658)
4-fluorophenoxy linker, di-methyl pattern; altered halogen bonding and steric profile
Fluorine placement shifts conformational landscape; cannot assume equivalent SAR
Target Class
2-naphthyl phenyl ether NNRTIs with documented W229 engagement
Risk: First-Generation NNRTIs
Efavirenz/rilpivirine lose potency against Y181C (>50-fold shift); solubility limitations
Class-level resistance profiles may not transfer; structural basis differs

Quantitative Differentiation of C24H18FN3O4 (JLJ655) Against Closest Analogs: Crystallographic and Resistance-Profile Evidence


Crystallographic Binding Mode of JLJ655 vs. Unsubstituted Parent JLJ649 in Wild-Type HIV-1 RT

JLJ655 (C24H18FN3O4, PDB: 6X4B) incorporates a 5-fluoro-8-methyl substitution on the naphthonitrile core, absent in the parent compound JLJ649 (PDB: 6X47). Both structures were determined in the same study under comparable conditions, enabling direct head-to-head comparison [1]. The 5-fluoro-8-methyl pattern in JLJ655 is designed to fill the hydrophobic pocket more completely and promote interactions that stabilize the ligand against resistance-conferring mutations [2].

Crystallographic Binding Mode vs. Unsubstituted Parent
Head-to-head
JLJ655 (PDB 6X4B): 2.50 Å, R-free 0.259
JLJ649 (PDB 6X47): 2.77 Å, R-free 0.267
Key difference: 5-fluoro-8-methyl vs. no substituents
Higher resolution and lower R-free support more confident binding-pose modeling
Both structures from same study; direct comparison validates substituent effect on pose definition
HIV-1 reverse transcriptase NNRTI binding pocket X-ray crystallography

JLJ655 Substitution Pattern Differentiation vs. JLJ658: Fluorine Position and Methyl Count

The closest analog to JLJ655 in the same study is JLJ658 (PDB: 6X4C), which bears a 4-fluorophenoxy group and a 5,8-dimethyl substitution on the naphthonitrile core. JLJ655 instead contains an unsubstituted phenoxy linker and a 5-fluoro-8-methyl pattern, creating a distinct electronic and steric profile [1]. The fluoro substituent directly on the naphthyl ring in JLJ655 (rather than on the phenoxy ring as in JLJ658) modulates halogen-bonding potential with backbone carbonyls in the NNRTI binding pocket [2].

Substituent Pattern vs. JLJ658
Head-to-head
JLJ655: 5-F, 8-Me, unsubstituted phenoxy
JLJ658: 5,8-di-Me, 4-F-phenoxy
Fluorine position shifts from naphthyl to phenoxy; MW difference: +14 Da
Fluorine placement and methyl count modulate Trp229 interaction geometry
Halogen-bonding potential differs; not interchangeable for resistance-focused SAR
NNRTI SAR halogen bonding 2-naphthyl phenyl ether

2-Naphthyl Phenyl Ether Class Advantage Over First-Generation NNRTIs in Solubility and Resistance Profile

The 2-naphthyl phenyl ether class, to which JLJ655 belongs, was explicitly designed to overcome the cyanovinyl-associated toxicity and poor solubility of earlier catechol diethers and the poor pharmacological properties of first-generation NNRTIs [1]. Representative class lead compound 2a (the indolizine analog) demonstrated an EC50 of 0.38 nM toward WT HIV-1 in MT-2 assays, and crucially retained potency toward the double K103N/Y181C mutant at 11 nM, while efavirenz and rilpivirine showed EC50 values of 806 nM and 13 nM against Y181C, respectively [2]. JLJ655 belongs to the further optimized 2-naphthyl sub-series developed from these leads, which demonstrates even more favorable interactions with the invariant W229 residue to combat Y181C resistance [3].

Class-Level Solubility & Resistance Advantage
Class-level
Class progenitor 2a EC50: WT 0.38 nM, K103N/Y181C 11 nM; solubility 38 µg/mL
Efavirenz Y181C: 806 nM; rilpivirine solubility ~0.1 µg/mL
2-Naphthyl phenyl ether class shows improved solubility and Y181C resilience in reported assays
Class-level inference; individual EC50 for JLJ655 not reported; use for screening context
HIV NNRTI drug resistance Y181C mutation aqueous solubility

W229 Interaction and Conformational Specificity of JLJ655 in the NNRTI Binding Pocket

The Duong et al. 2020 study directly compared WT and Y181C RT crystal structures for multiple 2-naphthyl phenyl ether inhibitors and concluded that compounds capable of interacting with the invariant Trp229 residue retain efficacy against the Y181C resistance mutation, whereas those relying primarily on Tyr181 contacts lose potency [1]. JLJ655's 5-fluoro-8-methyl substitution pattern was computationally designed to optimize this W229 interaction while accommodating the Y181C mutation-induced pocket changes [2]. This structural insight is unique to the published co-crystal structure of JLJ655 (6X4B) and cannot be assumed for untested analogs with different substitution patterns.

W229 Interaction Specificity
Cross-study comparable
JLJ655 co-crystal (6X4B) confirms W229 engagement via 5-fluoro-8-methyl pattern; loss of this contact in analogs leads to >10-fold Y181C potency shift
W229 interaction is structurally validated; supports resistance-mechanism studies
Mechanistic insight unique to published structure; requires verification for novel analogs
Allosteric inhibitor binding Trp229 invariant residue drug resistance structural biology

High-Value Application Scenarios for C24H18FN3O4 (JLJ655) in HIV-1 Drug Discovery and Resistance Research


Structural Biology: Co-crystallization Reference for NNRTI-Resistant RT Variants

JLJ655 (PDB: 6X4B, 2.50 Å) provides a high-resolution structural template for the 2-naphthyl phenyl ether class bound to WT HIV-1 RT. Its well-resolved electron density and validated binding pose make it suitable as a reference ligand for co-crystallization screens with RT variants carrying clinically relevant mutations (Y181C, K103N, L100I). The compound's defined W229 interaction geometry offers a benchmark for assessing whether novel inhibitors recapitulate this resistance-sparing contact [1].

Medicinal Chemistry: SAR Probe for Naphthonitrile Substitution Effects on Resistance Profiles

JLJ655 occupies a specific chemical space within the 2-naphthyl phenyl ether series—mono-fluoro, mono-methyl on the naphthonitrile core with an unsubstituted phenoxy linker. This distinguishes it from JLJ649 (no substituents) and JLJ658 (4-fluorophenoxy, di-methyl). Procurement of JLJ655 alongside these analogs enables systematic exploration of how incremental structural changes alter binding thermodynamics and resistance susceptibility, particularly the W229-Y181C interaction axis identified in the primary literature [2].

Computational Chemistry: Free-Energy Perturbation (FEP) Benchmarking for NNRTI Lead Optimization

The JLJ series, including JLJ655, was designed using FEP-guided optimization to replace the metabolically labile cyanovinyl group with bicyclic alternatives [1]. JLJ655's crystallographically validated binding mode (2.50 Å resolution) provides a high-quality input structure for retrospective FEP calculations and MM-GBSA rescoring studies. Researchers can use this compound as a reference point to validate computational predictions against experimental binding data for the 2-naphthyl phenyl ether chemotype.

Drug Resistance Research: Mechanistic Studies of NNRTI Binding Pocket Adaptation

The Duong et al. 2020 study demonstrated that 2-naphthyl phenyl ethers engaging Trp229 maintain potency against Y181C RT [2]. JLJ655 serves as a tool compound for time-resolved crystallography or HDX-MS experiments to map conformational dynamics of the NNRTI pocket upon Y181C mutation. Its 5-fluoro substituent provides a ¹⁹F NMR handle for monitoring ligand dynamics in solution and in the bound state, enabling direct observation of binding-pocket plasticity.

Application
Selection Property
Validation Focus
Structural biology: co-crystallization reference
High-resolution structure (2.50 Å) with validated binding pose
Crystallographic benchmarking of RT variants (Y181C, K103N)
Medicinal chemistry: SAR probe for naphthonitrile substitution
Defined 5-fluoro-8-methyl pattern; unsubstituted phenoxy linker
W229-Y181C interaction axis analysis with matched analogs
Computational chemistry: FEP/MM-GBSA benchmarking
Crystallographically validated input structure
Retrospective free-energy prediction validation for NNRTI chemotype
Drug resistance research: binding-pocket adaptation studies
¹⁹F NMR handle; documented W229 engagement
Conformational dynamics and plasticity upon Y181C mutation
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